molecular formula C18H17ClN2S2 B15138423 Hsp70/sirt2-IN-1

Hsp70/sirt2-IN-1

Cat. No.: B15138423
M. Wt: 360.9 g/mol
InChI Key: UTJAFGZMEBYNKA-UHFFFAOYSA-N
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Description

Hsp70/SIRT2-IN-1 (Compound 2a) is a dual-target inhibitor that selectively inhibits both Hsp70 (Heat Shock Protein 70) and SIRT2 (Sirtuin 2) with an IC50 value of 17.3 ± 2.0 μM . This compound is structurally designed to bind to the ATPase domain of Hsp70 and the catalytic site of SIRT2, disrupting their respective roles in protein folding and deacetylation. Its dual inhibition mechanism positions it as a promising candidate for cancer therapy, particularly in tumors where both Hsp70 (involved in stress response and apoptosis evasion) and SIRT2 (linked to oncogenic signaling and genomic instability) are overexpressed .

Preclinical studies highlight its antitumor activity, with demonstrated efficacy in reducing cancer cell proliferation.

Properties

Molecular Formula

C18H17ClN2S2

Molecular Weight

360.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethyl-3-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17ClN2S2/c1-3-12-6-9-15(10-17(12)22-2)20-18-21-16(11-23-18)13-4-7-14(19)8-5-13/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

UTJAFGZMEBYNKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)SC

Origin of Product

United States

Preparation Methods

The synthesis of Hsp70/sirt2-IN-1 involves the preparation of thiazole-based derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Hsp70/sirt2-IN-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Hsp70/sirt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hsp70/sirt2-IN-1 exerts its effects by inhibiting the activities of Hsp70 and SIRT2. Hsp70 is a molecular chaperone that assists in protein folding and protects cells from stress. Inhibition of Hsp70 disrupts these protective mechanisms, leading to increased cellular stress and potential cell death . SIRT2 is a histone deacetylase involved in regulating gene expression and metabolic processes. Inhibition of SIRT2 affects these pathways, leading to altered cellular metabolism and potentially reduced cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

VER-155008

  • Target : Hsp70 (ATP-binding domain) .
  • Mechanism : Competes with ATP, blocking Hsp70’s chaperone activity.
  • IC50: Not explicitly quantified in the provided evidence, but shown to reduce growth in breast and colon cancer cells .
  • Key Findings: Gender-specific vascular effects: In female rats, VER-155008 significantly impairs phenylephrine-induced vascular contraction and Ca<sup>2+</sup> influx compared to males, linked to lower basal Hsp70 expression in females . No impact on nitric oxide (NO)-dependent vasodilation or oxidative stress, suggesting specificity for Ca<sup>2+</sup> handling pathways .
  • Limitations : Single-target focus may limit efficacy in complex cancers.

NVP-AUY922

  • Target : HSP90, indirectly modulating HSP70 and HO-1 .
  • Mechanism : Disrupts HSP90-client protein interactions, upregulating HSP70 as part of the stress response.
  • Key Findings :
    • Enhances autophagy and reduces inflammation/apoptosis in endotoxemia models .
    • Broader chaperone network effects but lacks direct Hsp70 inhibition.
  • Limitations : Off-target effects due to HSP90’s role in multiple signaling pathways.

HSP70/SIRT2-IN-2

  • Target : Dual Hsp70/SIRT2 inhibitor (structural analog of Hsp70/SIRT2-IN-1) .
  • IC50 : 45.1 ± 5.0 μM for SIRT2, less potent than this compound .
  • Key Findings :
    • Demonstrates antitumor activity but requires higher concentrations for efficacy.
    • Similar dual mechanism but with reduced binding affinity compared to this compound .

Piperidine Derivatives

  • Target : Hsp70 .
  • Mechanism : Rational design inhibitors blocking Hsp70’s ATPase activity.
  • Key Findings :
    • Broad-spectrum inhibition across 16 cancer cell lines .
    • Lack of dual targeting limits application in SIRT2-driven cancers.

Comparative Data Table

Compound Target(s) IC50 (μM) Mechanism Key Applications
This compound Hsp70, SIRT2 17.3 ± 2.0 Dual ATPase/deacetylase inhibition Cancer therapy
VER-155008 Hsp70 N/A ATP-binding competition Cancer, vascular studies
NVP-AUY922 HSP90 N/A HSP90-client disruption Inflammation, endotoxemia
HSP70/SIRT2-IN-2 Hsp70, SIRT2 45.1 ± 5.0 Dual inhibition (less potent) Cancer therapy
Piperidine Derivatives Hsp70 Variable ATPase inhibition Pan-cancer

Key Research Findings and Differentiation

  • Dual vs.
  • Potency : this compound is 2.6-fold more potent than HSP70/SIRT2-IN-2 against SIRT2 .
  • Therapeutic Breadth : NVP-AUY922’s HSP90 inhibition impacts broader pathways but lacks the precision of direct Hsp70/SIRT2 targeting .

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